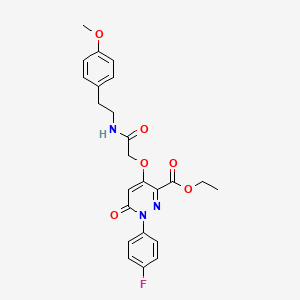![molecular formula C15H16N6O2S2 B2819695 1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097901-82-9](/img/structure/B2819695.png)
1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiadiazole ring, a benzenesulfonyl group, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and a sulfonyl group . These groups could potentially participate in various intermolecular interactions, affecting the compound’s physical and chemical properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the sulfonyl group . The pyrazole and thiadiazole rings are aromatic and relatively stable, but they can participate in electrophilic substitution reactions. The sulfonyl group is also quite stable but can undergo reactions with nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of multiple heterocyclic rings could increase its stability and rigidity, while the sulfonyl group could enhance its solubility in polar solvents.Wissenschaftliche Forschungsanwendungen
Antibacterial and Biofilm Inhibition
A notable application of derivatives resembling the core structure of the compound is in the development of potent antibacterial agents. For instance, bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have demonstrated significant in-vitro antibacterial and cytotoxic activities. One derivative showed remarkable efficacy against E. coli, S. aureus, and S. mutans strains, with minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values indicating high antibacterial potency. Furthermore, these compounds exhibited more effective biofilm inhibition activities than Ciprofloxacin, highlighting their potential in combating bacterial biofilms, which are challenging to treat with conventional antibiotics (Mekky & Sanad, 2020).
Enzyme Inhibition
Research has also explored the utilization of piperazine derivatives in enzyme inhibition, targeting specific enzymes associated with disease pathways. Compounds with a piperazine moiety have shown excellent inhibitory activities against the MurB enzyme, critical in the bacterial cell wall synthesis pathway. Such inhibitors could lead to new therapeutic strategies against resistant bacterial strains, emphasizing the utility of piperazine derivatives in developing novel antimicrobial agents.
Antifungal and Antiviral Activities
Additionally, thiadiazole amide compounds containing piperazine have been synthesized and demonstrated inhibitory effects against plant pathogens and viruses. Specific derivatives showed potential as antifungal and antiviral agents, providing a foundation for developing new agricultural chemicals or antiviral drugs. This versatility underscores the importance of such chemical structures in creating compounds with varied biological activities (Xia, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[4-(4-pyrazol-1-ylphenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S2/c22-25(23,14-4-2-13(3-5-14)21-7-1-6-16-21)20-10-8-19(9-11-20)15-12-17-24-18-15/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFOCTIQVXSRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

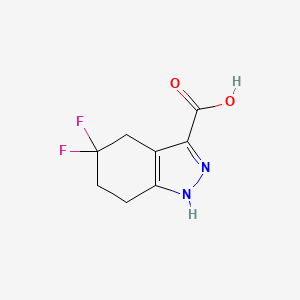
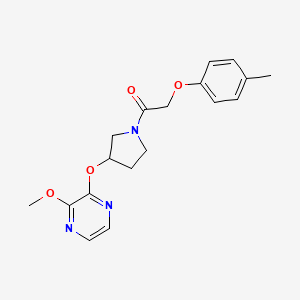
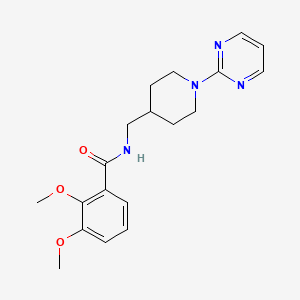
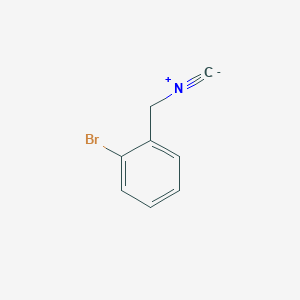
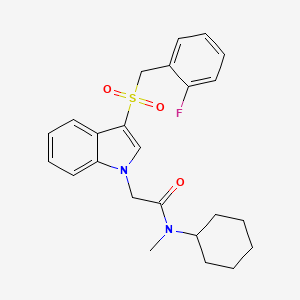
![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2819625.png)
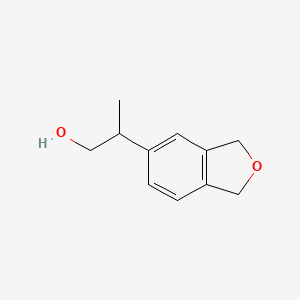
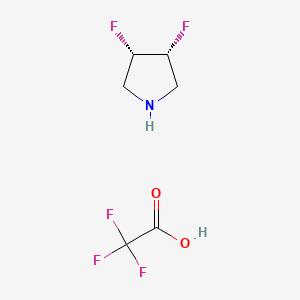
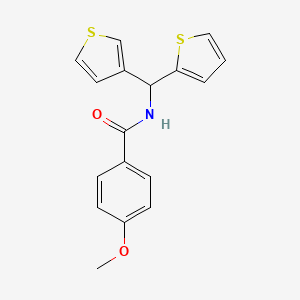
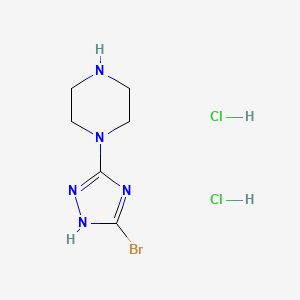
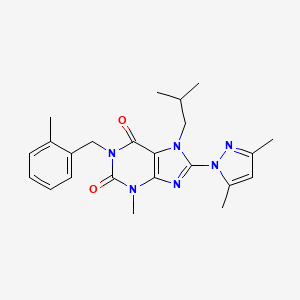
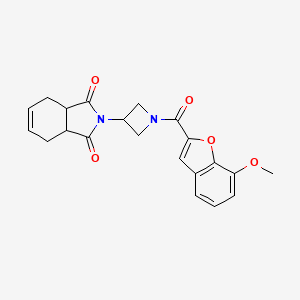
![5-chloro-2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyrimidine-4-carboxamide](/img/structure/B2819633.png)
